N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The presence of the trifluoromethoxy group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves a [3 + 2] cycloaddition reaction. This reaction can be carried out using N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core . The reaction conditions are generally mild and can be performed under metal-free conditions, which is advantageous for large-scale production .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using a base-mediated [3 + 2]-cycloannulation strategy. This method involves the use of (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to achieve high yields . The process is efficient and can be adapted for gram-scale reactions, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core.
Substitution: Substitution reactions are common, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines and benzamides, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets multiple pathways, including inhibition of cell wall synthesis and interference with protein synthesis . This multi-target approach makes it effective against a broad range of bacterial pathogens.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.
Trifluoromethylphenyl Substituted Pyrazoles: These compounds also contain the trifluoromethoxy group and exhibit similar pharmacokinetic properties.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide is unique due to its combination of the pyrazolo[1,5-a]pyridine core and the trifluoromethoxybenzamide moiety. This combination enhances its biological activity and pharmacokinetic properties, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNICPQAFJKKELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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